Oxmetidine (hydrochloride)

Description

Overview of Histamine (B1213489) Receptor Subtypes and Their Pharmacological Significance in Research

Histamine's diverse physiological roles are mediated through four distinct G protein-coupled receptor subtypes: H1, H2, H3, and H4. nih.govnumberanalytics.comyoutube.com Each subtype has a unique tissue distribution and signaling pathway, making them attractive targets for pharmacological intervention.

H1 Receptors: Primarily associated with allergic reactions, activation of H1 receptors leads to responses like smooth muscle contraction, increased vascular permeability, and itching. youtube.comwikipedia.org Antagonists of this receptor are the basis for common anti-allergy medications. numberanalytics.com

H2 Receptors: These receptors are famously located on parietal cells in the stomach lining, where their stimulation triggers the secretion of gastric acid. youtube.comwikipedia.orgnih.gov This discovery was a turning point in understanding and treating peptic ulcers and gastroesophageal reflux disease (GERD). numberanalytics.comwikipedia.orgnih.gov

H3 Receptors: Mainly found in the central nervous system, H3 receptors act as autoreceptors, regulating the synthesis and release of histamine and other neurotransmitters. nih.govnumberanalytics.comyoutube.com Their modulation is being explored for neurological conditions like Alzheimer's disease and narcolepsy. nih.gov

H4 Receptors: Predominantly expressed on immune cells, H4 receptors are involved in inflammatory and immune responses. numberanalytics.comyoutube.comnih.gov

The selective targeting of these receptor subtypes has been a cornerstone of rational drug design, allowing for the development of medicines with specific actions and fewer off-target effects. nih.govnih.gov

Evolution of H2 Receptor Antagonist Chemical Scaffolds and their Development (Academic Perspective)

The development of H2 receptor antagonists is a landmark achievement in medicinal chemistry, born from a logical, systematic approach to drug design. acs.org The journey began with the structure of histamine itself. Researchers at Smith, Kline & French (now GlaxoSmithKline), led by Sir James W. Black, postulated the existence of a second histamine receptor (H2) that was not blocked by conventional antihistamines (H1 antagonists). wikipedia.orgacs.org

Their quest started with modifying the histamine molecule. The first significant breakthrough was the creation of Nα-guanylhistamine , a partial H2 receptor antagonist. wikipedia.org This lead compound was further refined, leading to the development of burimamide , the first specific competitive H2 antagonist. wikipedia.org However, burimamide's clinical utility was limited.

The next iteration, metiamide (B374674) , showed greater promise but was associated with toxicity concerns due to its thiourea (B124793) group. uomustansiriyah.edu.iq This led to a crucial chemical modification: replacing the thiourea group with a cyanoguanidine moiety, resulting in the groundbreaking drug cimetidine (B194882) . wikipedia.orguomustansiriyah.edu.iq Cimetidine became the first clinically successful H2 antagonist and a blockbuster drug. wikipedia.org

The success of cimetidine spurred further research, leading to the development of other H2 antagonists with modified chemical scaffolds. wikipedia.orgRanitidine (B14927) , for instance, replaced cimetidine's imidazole (B134444) ring with a furan (B31954) ring containing a nitrogen substituent, resulting in a more potent and longer-acting drug with a different side-effect profile. wikipedia.orgnih.govnih.gov This evolution highlights the power of quantitative structure-activity relationships (QSAR) in refining drug molecules for improved therapeutic properties. wikipedia.orgwikipedia.org

Historical Context of Oxmetidine (B1206817) (hydrochloride) Discovery and Early Research Rationale

Oxmetidine emerged from this fertile ground of H2 antagonist research. Developed as a new chemical entity, its discovery was part of the ongoing effort to create H2 receptor antagonists with potentially improved characteristics over existing options like cimetidine. Early research on oxmetidine focused on its gastric antisecretory effects. nih.govnih.gov

Initial pharmacological studies in healthy subjects aimed to characterize its potency and duration of action in inhibiting gastric acid secretion. nih.govnih.gov These studies compared oxmetidine directly with cimetidine, assessing its effects on both basal and stimulated acid output. nih.govnih.gov The rationale was to determine if oxmetidine could offer any advantages, such as increased potency or a different metabolic profile.

Scope and Objectives of Academic Research on Oxmetidine (hydrochloride)

Academic research on oxmetidine has primarily centered on its pharmacological profile as a histamine H2 receptor antagonist. The main objectives of these investigations have been:

To determine its relative potency: Studies were designed to quantify how much oxmetidine was required to produce a given level of gastric acid inhibition compared to cimetidine. nih.govnih.gov

To understand its pharmacokinetics: Research explored how oxmetidine is absorbed, distributed, metabolized, and eliminated by the body. nih.gov

To investigate its mechanism of action: While known to be an H2 antagonist, research sought to confirm its selectivity and competitive nature at the H2 receptor.

To explore its structure-activity relationship: By comparing the chemical structure of oxmetidine to other H2 antagonists, researchers could gain further insights into the structural requirements for optimal receptor binding and antagonist activity. nih.govmdpi.commdpi.com

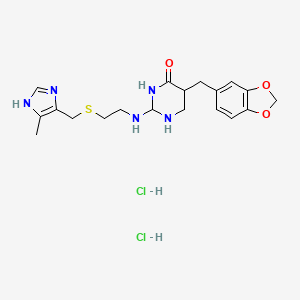

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H27Cl2N5O3S |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one;dihydrochloride |

InChI |

InChI=1S/C19H25N5O3S.2ClH/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;;/h2-3,7,10,14,19-21H,4-6,8-9,11H2,1H3,(H,22,23)(H,24,25);2*1H |

InChI Key |

FKTDCHBZQXLRSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC2NCC(C(=O)N2)CC3=CC4=C(C=C3)OCO4.Cl.Cl |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Oxmetidine Hydrochloride

Retrosynthetic Analysis and Key Precursor Molecules

Retrosynthetic analysis is a problem-solving technique in organic chemistry for planning syntheses. The process involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursor structures called synthons. nih.gov Applying this logic to Oxmetidine (B1206817) reveals several logical disconnections.

The structure of Oxmetidine features two key heteroatomic linkages that are prime candidates for disconnection: a C-N bond of the aminopyrimidine ring and a C-S (thioether) bond.

Disconnection of the Aminopyrimidine C-N bond: The bond between the pyrimidinone ring and the ethylamine (B1201723) side chain can be disconnected. This suggests a reaction between an activated pyrimidinone and an amino-thio-imidazole fragment.

Disconnection of the Thioether C-S bond: The thioether linkage can be disconnected to yield a thiol-containing imidazole (B134444) derivative and an activated ethylamine side chain.

Following this analysis, the synthesis of Oxmetidine can be strategically approached by constructing three key precursor molecules:

Precursor 1 (Imidazole Moiety): 4-Hydroxymethyl-5-methylimidazole or its activated form (e.g., 4-chloromethyl-5-methylimidazole). This is a common starting material in the synthesis of histamine (B1213489) H2 antagonists like cimetidine (B194882). google.comepo.org

Precursor 2 (Linker): Cysteamine (B1669678) (2-aminoethanethiol), which provides the flexible ethyl thioether bridge.

Precursor 3 (Pyrimidinone Moiety): A suitably substituted pyrimidinone ring, such as 5-(1,3-benzodioxol-5-ylmethyl)-2-(methylsulfonyl)pyrimidin-4(1H)-one. The methylsulfonyl group acts as a good leaving group for the subsequent nucleophilic aromatic substitution reaction with the amino group of the side chain.

This retrosynthetic strategy breaks the complex target molecule into three manageable and synthetically accessible building blocks.

Detailed Synthetic Pathways for Oxmetidine (hydrochloride)

The synthesis of Oxmetidine hydrochloride is achieved through a convergent multi-step process where the key precursors are synthesized separately and then combined.

Stage 1: Synthesis of the Imidazole-Thioether Side Chain

The first stage involves coupling the imidazole and linker moieties.

Activation of the Imidazole Precursor: 4-Hydroxymethyl-5-methylimidazole is first converted to a more reactive intermediate, 4-chloromethyl-5-methylimidazole hydrochloride. This is typically achieved by reacting the alcohol with thionyl chloride in an inert solvent like dichloromethane. epo.org

Thioether Formation: The activated 4-chloromethyl-5-methylimidazole hydrochloride is then reacted with cysteamine. This nucleophilic substitution reaction, where the sulfur atom of cysteamine displaces the chloride, forms the key intermediate: 2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethanamine. The reaction is typically carried out in a polar solvent like water or a water-methanol mixture under basic conditions to deprotonate the thiol, enhancing its nucleophilicity.

Stage 2: Synthesis of the Activated Pyrimidinone Core

A parallel synthesis is required to prepare the pyrimidinone ring system.

Construction of the Pyrimidinone Ring: The synthesis often starts from a β-ketoester, which is reacted with thiourea (B124793) to form a thiopyrimidine. The specific precursor for Oxmetidine would be derived from an ester of 3-(1,3-benzodioxol-5-yl)-2-formylpropanoic acid.

Activation of the Pyrimidinone: The resulting 5-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is then oxidized to introduce a good leaving group at the 2-position. A common method is oxidation to a methylsulfonyl (-SO₂CH₃) group using an oxidizing agent like potassium permanganate (B83412) or hydrogen peroxide in the presence of a methylating agent. This yields the highly reactive intermediate, 5-(1,3-benzodioxol-5-ylmethyl)-2-(methylsulfonyl)pyrimidin-4(1H)-one.

Stage 3: Final Assembly and Salt Formation

Coupling Reaction: The imidazole-thioether side chain from Stage 1 is reacted with the activated pyrimidinone from Stage 2. The terminal amino group of the side chain acts as a nucleophile, attacking the C2 position of the pyrimidinone ring and displacing the methylsulfonyl group. This condensation reaction forms the Oxmetidine free base.

Hydrochloride Salt Formation: The final step is the formation of the dihydrochloride (B599025) salt. The Oxmetidine base is dissolved in a suitable solvent, such as isopropanol (B130326) or ethanol, and treated with hydrochloric acid. The Oxmetidine hydrochloride salt then precipitates out of the solution and can be isolated by filtration, washed, and dried. google.com

Optimizing the yield in a multi-step synthesis like that of Oxmetidine relies on several key factors.

Purification of Intermediates: Ensuring the purity of each intermediate is crucial. Crystallization is often employed to purify key intermediates, such as the activated pyrimidinone and the final product. epo.org This removes side products that could interfere with subsequent steps.

Reaction Condition Control: Precise control over reaction parameters such as temperature, reaction time, and pH is vital. For instance, in the thioether formation and the final coupling step, maintaining the optimal pH ensures that the nucleophiles (thiolate and amine) are in their most reactive, deprotonated state without causing unwanted side reactions. google.com

Process Simplification: Some modern synthetic approaches aim to reduce the number of steps or combine steps into a one-pot procedure. While specific examples for Oxmetidine are not prevalent in public literature, analogous syntheses often explore alternative activating groups for the pyrimidinone ring that may be more efficient or require milder reaction conditions.

Characterization Techniques for Synthetic Intermediates and Final Product (Excluding Basic Compound Identification Data)

To confirm the identity and purity of the synthetic intermediates and the final Oxmetidine hydrochloride product, a suite of spectroscopic and chromatographic techniques is employed. nih.govresearchgate.net

| Technique | Purpose in Synthesis and Characterization |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | ¹H NMR is used to confirm the presence and connectivity of protons in the molecule, verifying that the fragments have been assembled correctly. ¹³C NMR provides information on the carbon skeleton. For intermediates, NMR confirms the success of each reaction step (e.g., the disappearance of the alcohol proton peak and the appearance of thioether proton signals). researchgate.net |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the presence of key functional groups. For example, the formation of the pyrimidinone ring can be monitored by the appearance of characteristic C=O (amide) and C=N stretching vibrations. |

| Mass Spectrometry (MS) | Mass spectrometry provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming that the correct atoms have been incorporated into the final structure. |

| High-Performance Liquid Chromatography (HPLC) | HPLC is a critical tool for assessing the purity of the final compound and intermediates. It separates the target compound from any unreacted starting materials or by-products, allowing for quantitative purity analysis. |

These techniques, used in combination, provide a comprehensive characterization of the synthesized molecules, ensuring the correct structure and a high degree of purity for the final product.

Molecular Pharmacology and Mechanism of Action of Oxmetidine Hydrochloride at the H2 Receptor

Molecular Recognition and Binding Kinetics with Histamine (B1213489) H2 Receptors (In Vitro Studies)

The interaction of Oxmetidine (B1206817) with the histamine H2 receptor has been primarily characterized through functional assays, with less specific data available in the public domain regarding its precise binding kinetics from in vitro studies.

Receptor Binding Assays and Affinity Determination (Ki, Kd)

It is important to note that the correlation between Ki values from in vitro binding assays and the inhibition of adenylate cyclase, a downstream signaling molecule of H2 receptor activation, has been shown to be very high (r = 0.99) for a range of H2-antagonists, validating the use of binding assays to assess H2-receptor activity. nih.gov

Interactive Data Table: Potency of Oxmetidine Relative to Cimetidine (B194882)

| Condition | Relative Potency of Oxmetidine to Cimetidine |

| Intravenous (inhibition of impromidine-stimulated acid secretion) | ~4 times more potent |

| Oral (on a molar basis) | ~2 times more potent |

Ligand-Receptor Interaction Modeling

Specific molecular modeling studies detailing the interaction of Oxmetidine with the histamine H2 receptor are not extensively published. However, the general approach for such studies involves the use of homology models of the H2 receptor, often based on the crystal structures of other G-protein coupled receptors (GPCRs) like the β2-adrenergic receptor. biorxiv.org These models help in visualizing the binding pocket and identifying key amino acid residues that are crucial for ligand binding. For H2 receptor antagonists in general, interactions with specific transmembrane (TM) domains, such as TM3, TM5, TM6, and TM7, are considered important for binding. biorxiv.org It is through these interactions that the antagonist stabilizes the inactive state of the receptor, preventing its activation by histamine.

Mechanisms of H2 Receptor Antagonism at a Molecular Level

The antagonistic effect of Oxmetidine at the H2 receptor is primarily achieved through competitive inhibition.

Competitive Inhibition Dynamics

Oxmetidine acts as a competitive antagonist at the histamine H2 receptor. researchgate.net This means that Oxmetidine and the endogenous agonist, histamine, compete for the same binding site on the receptor. researchgate.netmdpi.com By binding to the receptor, Oxmetidine does not activate it but instead blocks histamine from binding and initiating the signaling cascade that leads to gastric acid secretion. researchgate.netmdpi.com The binding of Oxmetidine is reversible, and the degree of inhibition depends on the relative concentrations of the antagonist and the agonist. Schild plot analysis is a common method to confirm competitive antagonism, where a slope of 1 indicates a competitive interaction. nih.gov While specific Schild analysis data for Oxmetidine was not found in the reviewed literature, this is the generally accepted mechanism for H2 receptor antagonists. nih.gov

Allosteric Modulation Investigations (If Applicable)

There is no evidence in the reviewed scientific literature to suggest that Oxmetidine acts as an allosteric modulator at the histamine H2 receptor. Its mechanism of action is consistent with competitive antagonism at the orthosteric binding site (the same site as histamine).

Receptor Selectivity Profiling Against Other Histamine Receptor Subtypes (H1, H3, H4) In Vitro

While specific Ki values for Oxmetidine at H1, H3, and H4 receptors are not available, the development of selective ligands for each histamine receptor subtype has been a major focus of medicinal chemistry. imrpress.comtocris.comnih.gov For instance, studies on other compounds have shown that it is possible to achieve high selectivity for the H2 receptor over other subtypes. researchgate.net

Interactive Data Table: General Selectivity of H2 Antagonists

| Histamine Receptor Subtype | General Affinity of H2 Antagonists |

| H1 Receptor | Low |

| H2 Receptor | High |

| H3 Receptor | Low |

| H4 Receptor | Low |

Comparative Molecular Pharmacology of Oxmetidine (hydrochloride) with Other H2 Antagonists (In Vitro Benchmarking)

Oxmetidine (hydrochloride), a histamine H2 receptor antagonist developed under the code SKF 92994, has been the subject of various pharmacological studies to characterize its activity and compare it with other agents in its class. ontosight.aiwikipedia.org These in vitro benchmarking studies are crucial for understanding its therapeutic potential and the structural nuances that govern its interaction with the H2 receptor.

In vitro studies have demonstrated that oxmetidine is a potent H2 receptor antagonist. nih.govmedchemexpress.com When administered intravenously, oxmetidine is approximately four times more potent than cimetidine on a weight-for-weight basis in inhibiting impromidine-stimulated gastric acid secretion. medchemexpress.comnih.gov On a molar basis, following oral administration, oxmetidine was found to be twice as potent as cimetidine. medchemexpress.com

A key observation from in vitro studies on the human gastric cancer cell line HGT-1 is the long-lasting inhibitory effect of oxmetidine on H2 receptor activity. nih.gov Preincubation of these cells with oxmetidine resulted in a 90-100% inactivation of the H2 receptor, an effect that persisted even after a 30-minute washout period. nih.gov This suggests a much slower dissociation from the receptor compared to cimetidine, which exhibits readily reversible binding. nih.gov This prolonged action is also seen with another isocytosine-containing H2 antagonist, SKF 93479, while ranitidine (B14927) showed a less persistent inactivation (65%). nih.gov

Interactive Table: In Vitro Antagonist Potency of Various H2 Antagonists

| Compound | pA2 Value | Relative Potency (approx. vs. Cimetidine) | Reference |

| Cimetidine | ~6.2 - 6.72 | 1x | nih.gov |

| Ranitidine | ~6.7 | 4-8x more potent than cimetidine | nih.gov |

| Famotidine | - | 20-50x more potent than cimetidine | nih.gov |

| Oxmetidine | Not Reported | ~4x more potent than cimetidine (IV) | medchemexpress.comnih.gov |

Note: The relative potencies are based on various in vivo and in vitro models and may not directly correlate with the pA2 values from a single experimental setup. The pA2 value for cimetidine is derived from Schild plot analysis in HGT-1 cells. nih.gov

The distinct pharmacological profile of oxmetidine compared to other H2 antagonists can be attributed to its unique chemical structure. wikipedia.orgnih.gov While it shares the fundamental features of an H2 antagonist—a heterocyclic ring connected by a flexible chain to a polar, non-basic group—the specific moieties within its structure confer its characteristic potency and long duration of action.

A critical structural feature of oxmetidine is the presence of an isocytosine (B10225) ring . nih.gov This is in contrast to the imidazole (B134444) ring found in cimetidine and the furan (B31954) ring in ranitidine. nih.govnih.gov The isocytosine ring appears to be a key determinant of the long-lasting, and potentially irreversible, H2 receptor antagonism observed with oxmetidine. nih.gov Studies on SKF 93479, another H2 antagonist containing an isocytosine ring, also demonstrated this persistent inhibitory effect, suggesting that this heterocyclic system plays a crucial role in the slow dissociation kinetics from the H2 receptor. nih.gov

In contrast, the structural differences in other H2 antagonists, such as the replacement of the imidazole ring of cimetidine with a furan ring in ranitidine, are known to influence their pharmacological properties, including potency and potential for drug-drug interactions. nih.govbond.edu.au For instance, the imidazole ring of cimetidine is associated with the inhibition of cytochrome P450 enzymes, a property not shared by ranitidine to the same extent. bond.edu.au The unique combination of the isocytosine ring and the benzyldioxymethylene group in oxmetidine's structure likely underlies its distinct profile of high potency and prolonged receptor occupancy compared to its predecessors.

Structure Activity Relationships Sar and Rational Drug Design Principles Applied to Oxmetidine Hydrochloride

Identification of Key Pharmacophoric Elements in Oxmetidine (B1206817) (hydrochloride) for H2 Receptor Interaction

The molecular architecture of oxmetidine, like other classical H2 receptor antagonists, can be dissected into three key pharmacophoric elements essential for its interaction with the histamine (B1213489) H2 receptor. These are:

A heterocyclic ring: In oxmetidine, this is a substituted imidazole (B134444) ring. This moiety is crucial for the initial recognition and binding to the receptor, likely through hydrogen bonding and other electrostatic interactions. The nature and substitution pattern of this ring significantly influence the compound's potency and its tautomeric equilibrium, which in turn affects its interaction with the receptor.

A flexible spacer chain: Oxmetidine possesses a methylthioethyl chain connecting the imidazole ring to the polar group. This flexible linker allows the molecule to adopt the optimal conformation within the receptor's binding pocket, ensuring proper alignment of the other pharmacophoric elements for effective antagonism.

A polar, non-basic terminal group: At the end of the flexible chain, oxmetidine features a substituted guanidine (B92328) group. This polar moiety is a critical determinant of the compound's antagonist activity. Its ability to participate in hydrogen bonding interactions within the receptor site is thought to be a key factor in stabilizing the antagonist-receptor complex and preventing the conformational changes required for receptor activation by histamine.

Systematic Structural Modifications and Their Impact on In Vitro Activity

The development of oxmetidine and related H2 antagonists involved extensive SAR studies where each pharmacophoric element was systematically modified to understand its contribution to biological activity.

Modifications to the Imidazole Ring System

Variations in the Thioether Linker Moiety

The length and composition of the flexible spacer connecting the heterocyclic ring and the polar terminal group are critical for antagonist potency. The methylthioethyl linker in oxmetidine provides the necessary flexibility and spatial separation between the key binding moieties. Studies on other drug classes have demonstrated that variations in linker length and rigidity can profoundly affect biological activity. nih.govresearchgate.net For H2 antagonists, an optimal linker length, typically equivalent to a four or five-atom chain, is generally required to bridge the distance between the recognition site for the imidazole ring and the region where the polar group interacts.

Alterations to the Guanidine/Cyanoguanidine/Isocytosine (B10225) Group

Due to the limited availability of public data, a comprehensive interactive data table for oxmetidine analogues cannot be generated at this time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxmetidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elsevierpure.comfrontiersin.orgfrontiersin.orgresearchgate.net For H2 receptor antagonists, QSAR studies can help in understanding the physicochemical properties that govern their potency and in predicting the activity of novel, unsynthesized analogues.

While specific QSAR models exclusively for oxmetidine derivatives are not widely reported, QSAR studies on broader sets of histamine H2 receptor antagonists have been instrumental in elucidating the key structural requirements for activity. nih.gov These models typically incorporate descriptors related to:

Electronic properties: Such as the charge distribution and pKa of the imidazole ring.

Hydrophobic properties: Represented by parameters like logP, which influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

Steric properties: Describing the size and shape of the molecule and its substituents, which can affect its fit within the binding site.

These models have been valuable in guiding the synthesis of more potent and selective H2 antagonists.

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides powerful tools to visualize and analyze the interactions between a ligand like oxmetidine and its target receptor at the molecular level. nih.gov Techniques such as molecular modeling and docking can be used to:

Build 3D models of the histamine H2 receptor: Based on homology to other G-protein coupled receptors whose structures have been determined experimentally.

Dock oxmetidine and its analogues into the receptor's binding site: This allows for the prediction of the preferred binding pose and the identification of key amino acid residues involved in the interaction.

Analyze the binding interactions: This includes identifying hydrogen bonds, electrostatic interactions, and hydrophobic contacts that contribute to the binding affinity of the antagonist.

These computational approaches provide valuable insights into the SAR of oxmetidine and can rationalize the observed effects of structural modifications on its activity. They serve as a powerful complement to experimental studies in the rational design of new and improved H2 receptor antagonists.

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and interaction at a molecular level. nih.govrsc.org This technique is a cornerstone of structure-based drug design. rsc.org Similarly, ligand-based virtual screening is a computational technique used to identify new molecules with potential biological activity by comparing them to known active ligands. mit.edunih.gov These methods are instrumental in modern drug discovery for identifying and optimizing lead compounds. researchgate.net

Likewise, there are no prominent published examples of ligand-based virtual screening campaigns that have used oxmetidine as a template to discover new H2-receptor antagonists. Such studies would typically involve creating a pharmacophore model based on oxmetidine's key structural features and screening large chemical databases for compounds with similar properties. nih.gov

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions. These methods can determine various electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charges. biointerfaceresearch.comresearchgate.net This information is valuable for understanding a molecule's stability, reactivity, and potential for interaction with biological targets.

There is a notable absence of published research that specifically applies quantum chemical calculations to determine the electronic properties of oxmetidine. Such studies would provide a deeper understanding of its chemical behavior at a subatomic level and could offer insights into its mechanism of action and structure-activity relationships. The application of methods like Density Functional Theory (DFT) could, for instance, elucidate the charge distribution across the oxmetidine molecule and highlight the regions critical for receptor binding. researchgate.net

Analytical Methodologies for Research Grade Oxmetidine Hydrochloride

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are central to the separation and quantification of Oxmetidine (B1206817) and its related substances, ensuring the purity of the research material.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Oxmetidine. Method development for histamine (B1213489) H2-receptor antagonists, such as cimetidine (B194882) and famotidine, often involves reversed-phase (RP) HPLC, which is also applicable to Oxmetidine. nih.govmedkoo.comnih.gov

A study on the metabolism of Oxmetidine in rats, dogs, and humans utilized HPLC to compare the metabolite patterns in urine and bile, demonstrating its utility in separating the parent compound from its various metabolic products. nih.gov The development of a robust HPLC method for Oxmetidine (hydrochloride) would typically involve the systematic optimization of several parameters to achieve adequate separation and quantification.

Method Development Considerations:

Column: A C18 column is a common choice for the reversed-phase separation of moderately polar compounds like Oxmetidine. medkoo.comnih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. medkoo.comnih.gov The pH of the buffer is a critical parameter to control the ionization state of the analyte and thus its retention.

Detection: UV detection is frequently employed, with the wavelength set to a maximum absorbance of the analyte to ensure high sensitivity. nih.gov For related compounds like cimetidine, detection is often performed around 228 nm. nih.gov

Validation: Following method development, validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, linear, and robust. medkoo.com

Table 1: Illustrative HPLC Parameters for Analysis of Histamine H2-Receptor Antagonists

| Parameter | Typical Setting | Purpose |

| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 5.0) | Eluent to carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the mobile phase. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |

| Detection | UV at 228 nm | To detect and quantify the analyte as it elutes. |

| Temperature | Ambient or controlled (e.g., 25 °C) | To ensure reproducibility of retention times. |

Note: This table provides example parameters based on methods for similar compounds; specific conditions for Oxmetidine (hydrochloride) would require empirical development and validation.

Gas Chromatography (GC) Applications (If Applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ebi.ac.uk Due to the low volatility of a molecule like Oxmetidine, direct analysis by GC is challenging. Amines and other polar compounds often require derivatization to increase their volatility and reduce interactions with the GC column, which can cause poor peak shape and reproducibility. ebi.ac.uk

While there is no specific literature detailing a GC method for Oxmetidine, the general approach for similar compounds would involve a derivatization step.

Potential GC Derivatization Agents for Amines:

Silylating agents (e.g., MSTFA)

Acylating agents (e.g., trifluoroacetic anhydride)

Propyl chloroformate

Following derivatization, the sample would be injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). ebi.ac.uk

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and elucidation of Oxmetidine (hydrochloride).

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is a highly sensitive and specific technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. youtube.com For research-grade Oxmetidine, high-resolution mass spectrometry (HRMS) provides the accurate mass measurement necessary to confirm its molecular formula (C₁₉H₂₁N₅O₃S). nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. youtube.com In this technique, the precursor ion corresponding to Oxmetidine is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint, which can be used to identify the compound unequivocally and to characterize its metabolites. youtube.com

Table 2: Key Mass Spectrometry Data for Oxmetidine

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₅O₃S | nih.gov |

| Molecular Weight | 399.47 g/mol | nih.gov |

| Monoisotopic Mass | 399.13651072 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the precise connectivity of atoms within the Oxmetidine molecule.

A study on the metabolism of Oxmetidine mentioned the use of Magnetic Resonance Spectroscopy for the identification of its metabolites, highlighting its importance in the characterization of the compound and its derivatives. nih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. nih.gov

2D NMR: Experiments like HSQC correlate protons directly to the carbons they are attached to, while HMBC shows longer-range correlations between protons and carbons, allowing for the assembly of the molecular skeleton.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. nih.gov Oxmetidine possesses chromophores, such as the pyrimidinone and benzodioxole rings, which allow for its quantification using this technique. nih.gov

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

For related histamine H2-receptor antagonists like cimetidine, famotidine, and ranitidine (B14927), spectrophotometric methods have been developed and validated for their quantification in the presence of their degradation products. medchemexpress.com A similar approach would be applicable to Oxmetidine (hydrochloride) for routine concentration checks in research settings.

Electrochemical and Other Emerging Analytical Techniques

While specific electrochemical and other emerging analytical techniques for the analysis of research-grade Oxmetidine (hydrochloride) are not extensively documented in publicly available literature, the principles and methodologies applied to structurally similar compounds, particularly other histamine H2-receptor antagonists, provide a strong basis for potential applications. Electrochemical methods are advantageous due to their high sensitivity, rapid response, and cost-effectiveness. nih.gov

Emerging techniques often focus on enhancing the selectivity and sensitivity of analytical methods. For instance, the development of potentiometric sensors with modified electrodes has shown promise for the determination of various pharmaceutical compounds. electrochemsci.org These sensors can be designed to be highly selective for the target analyte, even in complex matrices.

Potential Electrochemical Methods for Oxmetidine (hydrochloride) Analysis:

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, could be explored for the quantitative analysis of Oxmetidine. These methods rely on the oxidation or reduction of the analyte at an electrode surface, with the resulting current being proportional to its concentration. nih.gov The feasibility of this approach would depend on the electrochemical activity of the oxmetidine molecule. For example, a study on promethazine (B1679618) hydrochloride utilized differential pulse voltammetry with a DNA-modified glassy carbon electrode to achieve a very low detection limit. researchgate.net

Another promising avenue is the use of ion-selective electrodes (ISEs) in potentiometry. The development of an ISE specific to the oxmetidine cation could allow for its direct measurement in research solutions. The selectivity of such an electrode would be a critical factor, and it would need to be validated against potential interferences.

Table 1: Potential Electrochemical Techniques for Oxmetidine (hydrochloride) Analysis

| Technique | Principle | Potential Application for Oxmetidine (hydrochloride) |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Investigation of redox properties of Oxmetidine and development of quantitative methods. |

| Differential Pulse Voltammetry (DPV) | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep. | High-sensitivity quantitative analysis of Oxmetidine in research-grade samples. |

| Potentiometry with Ion-Selective Electrodes (ISEs) | Measures the potential of an electrochemical cell under static conditions. | Direct and selective determination of Oxmetidine concentration in solutions. |

Emerging Analytical Techniques:

Capillary electrophoresis (CE) is another powerful separation technique that could be applied to the analysis of Oxmetidine (hydrochloride). CE offers high separation efficiency, short analysis times, and requires only small sample volumes. A study on a pharmaceutical formulation containing phenylephrine (B352888) hydrochloride and chlorpheniramine (B86927) maleate (B1232345) utilized CE for the identification of a degradation product, demonstrating its utility in stability studies. ceu.es

Furthermore, the coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for the identification and quantification of drug substances and their impurities. LC-MS provides high selectivity and sensitivity and can be used to elucidate the structures of unknown degradation products that may form during stability studies. ceu.escabidigitallibrary.org

Stability Studies of Oxmetidine (hydrochloride) in Research Solutions and Formulations (Chemical Stability)

Detailed chemical stability studies specifically for Oxmetidine (hydrochloride) are not widely available in the published literature. However, understanding the chemical stability of a research compound is crucial for ensuring the integrity of experimental results. 182.160.97 Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. researchgate.net

Based on the general principles of drug stability and data from structurally related H2-receptor antagonists like cimetidine, it is possible to infer potential stability characteristics and degradation pathways for Oxmetidine (hydrochloride). 182.160.97nih.govnih.govnih.gov

Factors Affecting the Stability of Oxmetidine (hydrochloride) in Solution:

pH: The stability of many pharmaceutical compounds is pH-dependent. For instance, the hydrolysis of oxymetazoline (B75379) hydrochloride was found to be minimal in the pH range of 2.5 to 4.5. ptfarm.pl Similarly, the stability of famotidine, another H2-receptor antagonist, is also highly dependent on the pH of the solution. researchgate.net It is plausible that Oxmetidine (hydrochloride) exhibits a similar pH-dependent stability profile.

Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation. researchgate.net Stability studies are often conducted at accelerated conditions (e.g., higher temperatures) to predict the long-term stability of a compound at recommended storage conditions. ceu.es

Light: Exposure to light can induce photolytic degradation of sensitive compounds. Photostability studies are therefore an important component of a comprehensive stability program. researchgate.net

Oxidation: The presence of oxidizing agents or exposure to oxygen can lead to the degradation of susceptible functional groups within a molecule. cabidigitallibrary.org

Table 2: Illustrative Stability Data for a Related Compound (Cimetidine Hydrochloride) in Intravenous Fluids at Room Temperature

| Intravenous Fluid | Initial Concentration (mg/100 mL) | Concentration after 168 hours (mg/100 mL) | pH Change |

| 5% Dextrose Injection | 120 | No significant change | Slight increase |

| 0.9% Sodium Chloride Injection | 120 | No significant change | Relatively invariant |

| Lactated Ringer's Injection | 120 | No significant change | Relatively invariant |

| Aminosyn 3.5% M | 120 | No significant change | Slight increase |

Source: Adapted from a study on the stability of cimetidine hydrochloride. nih.govsci-hub.se

This table illustrates that cimetidine hydrochloride is chemically stable for at least one week at room temperature when mixed with common intravenous fluids. nih.govsci-hub.se Similar stability studies would be necessary to establish the stability of Oxmetidine (hydrochloride) in various research solutions and formulations. The identification of any degradation products would be a critical part of such studies, often employing techniques like HPLC and LC-MS to separate and identify these new chemical entities. ceu.esresearchgate.net For example, a major degradation product was identified in pharmaceutical formulations containing phenylephrine hydrochloride and chlorpheniramine maleate after storage under elevated temperature and humidity. ceu.es

Given that Oxmetidine was withdrawn from clinical trials due to toxicity concerns, understanding its degradation profile is particularly important, as degradation products could potentially contribute to adverse effects. nih.gov

Advanced Preclinical Research Perspectives and in Vitro Models for Oxmetidine Hydrochloride

Investigations in Isolated Tissue Preparations (e.g., Guinea Pig Atria, Gastric Mucosa, In Vitro)

Isolated tissue preparations are classical pharmacological tools that maintain the complex interactions of different cell types within a functional tissue unit, providing valuable insights into a compound's physiological effect.

In studies using guinea pig isolated heart preparations, oxmetidine (B1206817) demonstrated concentration-dependent negative inotropic (force of contraction) and chronotropic (heart rate) effects at concentrations of 1 x 10⁻⁶ M and higher. nih.gov Further investigation in guinea-pig papillary muscle preparations revealed that oxmetidine, at concentrations exceeding 1 x 10⁻⁵ M, induced negative inotropic responses associated with a shortening of the action potential's plateau phase. nih.gov This effect is indicative of a potential action on ion channels, particularly calcium channels.

While direct studies on oxmetidine in isolated gastric mucosa are not detailed in the provided results, this preparation is a standard model for assessing the efficacy of H2 receptor antagonists. For context, studies on the guinea pig gastric mucosa have been used to demonstrate how H2 antagonists like cimetidine (B194882) competitively inhibit histamine-stimulated acid secretion, a key functional output of the tissue. nih.gov Such preparations allow researchers to measure changes in gastric acid secretion in response to secretagogues like histamine (B1213489) and subsequently assess the inhibitory potential of antagonists.

Other isolated tissues, such as dog saphenous vein preparations, have also been used to study oxmetidine's effects. In these vascular tissues, oxmetidine (at concentrations >1 x 10⁻⁵ M) inhibited contractions that are dependent on calcium (Ca²⁺). nih.gov

| Preparation | Oxmetidine Concentration | Observed Effect | Reference |

|---|---|---|---|

| Guinea Pig Isolated Heart | ≥ 1 x 10⁻⁶ M | Concentration-dependent negative inotropic and chronotropic responses. | nih.gov |

| Guinea Pig Papillary Muscle | > 1 x 10⁻⁵ M | Negative inotropic response; shortening of the action potential plateau. | nih.gov |

| Dog Saphenous Vein | > 1 x 10⁻⁵ M | Inhibition of Ca²⁺-dependent contractions. | nih.gov |

Cell-Based Assay Systems for H2 Receptor Modulation

Cell-based assays offer a more controlled environment to study drug-receptor interactions and their immediate downstream consequences, free from the complexities of intact tissues.

Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are widely used in pharmacology because they can be genetically engineered to express a specific receptor of interest, like the histamine H2 receptor. frontiersin.orguni-regensburg.de These systems provide a clean and highly specific model for characterizing ligand binding and functional activity.

Modern techniques like the NanoBRET (Bioluminescence Resonance Energy Transfer) binding assay have been developed using live, recombinant HEK293T cells to study ligand binding kinetics and affinities for the H2 receptor. uni-regensburg.de Such assays allow for the convenient determination of affinity constants (pKi values) for new compounds. uni-regensburg.de While specific data for oxmetidine in these particular assays are not available, these systems represent the current standard for characterizing the binding properties of H2 receptor ligands. uni-regensburg.de Functional assays in these cells typically measure the cellular response to receptor activation, most notably the production of cyclic AMP (cAMP). frontiersin.org

Primary cells are isolated directly from living tissue and provide a model that closely mirrors the in vivo state. For H2 receptor research, gastric parietal cells are the most relevant primary cell type. nih.gov Parietal cells are responsible for gastric acid secretion and prominently express H2 receptors. nih.gov

The activation of H2 receptors on parietal cells by histamine is a critical trigger for acid secretion. nih.govnih.gov This process involves a signal transduction cascade that is initiated by the binding of histamine to the H2 receptor. nih.gov Isolating parietal cells allows for direct measurement of the cellular responses to H2 receptor stimulation or blockade. Researchers can study how antagonists like oxmetidine would inhibit histamine-induced functional changes in these cells, providing a direct link between receptor modulation and cellular function. nih.gov

Mechanistic Studies on Downstream Signaling Pathways (In Vitro)

Understanding how a drug affects signaling pathways downstream of the receptor is crucial for a complete mechanistic picture. For H2 receptor antagonists, the primary focus is on the cAMP pathway and calcium signaling.

The histamine H2 receptor is a Gs-protein coupled receptor (GPCR). frontiersin.org Its activation stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP). nih.govnih.gov Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as acid secretion in parietal cells. nih.govnih.gov

In vitro studies of H2 antagonists like oxmetidine would involve measuring their ability to block histamine-induced cAMP accumulation. frontiersin.org For example, assays performed in recombinant cells or primary parietal cells can quantify cAMP levels following treatment with histamine in the presence and absence of the antagonist. frontiersin.orgnih.gov A potent antagonist would effectively prevent the rise in cAMP that histamine normally provokes. This inhibition of the cAMP/PKA pathway is the core mechanism by which H2 blockers reduce gastric acid secretion. nih.gov

While the primary signaling pathway for H2 receptors is via cAMP, interactions with calcium signaling can also occur. Moreover, some drugs can have off-target effects on calcium channels.

Studies on oxmetidine have shown that it possesses properties consistent with the inhibition of transmembrane calcium flux, particularly at concentrations higher than those typically required for H2 blockade. nih.gov In isolated guinea-pig papillary muscle and dog saphenous vein preparations, oxmetidine at concentrations above 1 x 10⁻⁵ M inhibited calcium-dependent processes. nih.gov Specifically, it inhibited Ca²⁺-dependent contractions in vascular tissue and was shown to inhibit the uptake of radioactive calcium (⁴⁵Ca²⁺) into depolarized veins. nih.gov This calcium antagonist action is distinct from that of other calcium channel blockers like verapamil (B1683045) and nifedipine (B1678770) because the effects of oxmetidine were not found to be voltage-dependent. nih.gov

| Pathway/Target | Finding | Model System | Oxmetidine Concentration | Reference |

|---|---|---|---|---|

| Transmembrane Ca²⁺ Flux | Inhibition of Ca²⁺-dependent action potentials and contractions. | Guinea Pig Papillary Muscle, Dog Saphenous Vein | > 1 x 10⁻⁵ M | nih.gov |

| ⁴⁵Ca²⁺-Uptake | Inhibited uptake into depolarized veins. | Dog Saphenous Vein | > 1 x 10⁻⁵ M | nih.gov |

Pharmacokinetic and Pharmacodynamic Modeling (Theoretical and In Vitro Extrapolations, Not In Vivo Data)

Advanced preclinical research relies heavily on in vitro models and theoretical extrapolations to predict a compound's behavior in a biological system. For Oxmetidine (hydrochloride), while extensive in vivo data is documented, the focus here is on the foundational in vitro perspectives that inform pharmacokinetic and pharmacodynamic understanding. These models allow for the early assessment of a drug candidate's potential for absorption and metabolic clearance, guiding further development.

In Vitro Permeability and Distribution Models (e.g., Caco-2 cells)

The assessment of intestinal permeability is a critical step in evaluating orally administered drug candidates. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard for in vitro prediction of human drug absorption. nih.gov When cultured on semi-permeable filters, these cells differentiate to form a polarized monolayer that structurally and functionally resembles the enterocytes of the small intestine, complete with tight junctions and brush border microvilli. nih.govyoutube.com

Permeability studies across Caco-2 monolayers measure the passage of a compound from an apical (AP, representing the intestinal lumen) to a basolateral (BL, representing the blood) compartment, and vice versa. This provides the apparent permeability coefficient (Papp), a key indicator of absorption rate. A high AP-to-BL Papp value generally suggests good passive diffusion and potential for high oral absorption.

While specific Caco-2 permeability data for oxmetidine is not prominently available in peer-reviewed literature, the behavior of other H2-receptor antagonists in this model offers valuable insights. Studies on cimetidine and ranitidine (B14927) have demonstrated that they are subject to active efflux. nih.gov Both compounds showed significantly greater permeability in the BL-to-AP direction compared to the AP-to-BL direction, a hallmark of net secretion mediated by efflux transporters like P-glycoprotein (P-gp). nih.govresearchgate.net This efflux can limit the net absorption of the drugs from the intestine. Given the structural similarities and drug class, it is theoretically plausible that oxmetidine could also be a substrate for intestinal efflux transporters.

Interactive Table: Caco-2 Permeability Assay Parameters Below are the typical parameters and classifications used in a Caco-2 permeability assay.

| Parameter | Description | Typical Value/Classification |

| Papp (AP→BL) | Apparent permeability coefficient (apical to basolateral) | Low: <1 x 10⁻⁶ cm/sModerate: 1-10 x 10⁻⁶ cm/sHigh: >10 x 10⁻⁶ cm/s |

| Efflux Ratio (ER) | Ratio of Papp (BL→AP) / Papp (AP→BL) | ER > 2 suggests active efflux |

| TEER | Transepithelial Electrical Resistance | >200 Ω·cm² indicates monolayer integrity |

| Control Compounds | Used for assay validation | High Permeability: PropranololLow Permeability: Mannitol researchgate.net |

Prodrug Strategies and Chemical Modifications for Enhanced In Vitro Properties (If applicable)

When a promising drug candidate exhibits suboptimal pharmacokinetic properties, such as low permeability or high metabolic instability, medicinal chemists may employ prodrug strategies or other chemical modifications. mdpi.com A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov This approach can be used to temporarily mask functional groups that are responsible for poor absorption or rapid metabolism.

For a compound facing permeability challenges, possibly due to efflux transporter activity as theorized for oxmetidine, a prodrug strategy could be designed to alter the molecule's properties to bypass these transporters. mdpi.com Similarly, if a compound is rapidly metabolized, as suggested for oxmetidine by evidence of first-pass effect nih.gov, key metabolic sites ("soft spots") on the molecule can be identified. Chemical modifications at these sites, such as the addition of a fluorine atom or another functional group, can block metabolic enzymes and enhance stability.

There is no information in the public domain to suggest that specific prodrugs or chemical modifications of oxmetidine were advanced into development to overcome the potential in vitro liabilities of permeability or metabolic stability. However, the application of such strategies remains a standard and powerful tool in drug discovery to optimize the properties of lead compounds. acs.org The decision to pursue such a strategy would be based on in vitro data of the kind discussed in the preceding sections.

Future Directions and Emerging Research Avenues for Histamine H2 Receptor Antagonists with Relevance to Oxmetidine Hydrochloride

Exploration of Allosteric Modulators of H2 Receptors

A significant frontier in G-protein coupled receptor (GPCR) pharmacology is the development of allosteric modulators. Unlike traditional antagonists that compete directly with the endogenous ligand (histamine) at the orthosteric binding site, allosteric modulators bind to a distinct, topographically different site on the receptor. This binding can subtly change the receptor's conformation, leading to a modulation of the orthosteric ligand's effect.

For H2 receptors, this approach is still largely theoretical but holds immense promise. Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs): These agents would enhance the affinity or efficacy of histamine (B1213489), which is not typically desired for anti-secretory effects but could be useful for research purposes.

Negative Allosteric Modulators (NAMs): These would decrease the affinity or efficacy of histamine, offering a potential new mechanism for H2 antagonism.

Neutral Allosteric Ligands: These bind to the allosteric site without affecting the orthosteric ligand's function but can block other allosteric modulators.

The potential advantages of allosteric modulators for the H2 receptor include greater subtype selectivity and a more "tunable" physiological response, potentially offering a better safety profile. While prototype allosteric modulators have been studied for other histamine receptors like the H1 receptor, specific agents for the H2 receptor remain an unexplored but promising avenue for future drug design.

Design of Multi-Target Ligands Incorporating H2 Antagonism

Complex diseases often involve multiple biological pathways, making a single-target drug less effective. This has led to the rise of multi-target-directed ligands (MTDLs), where a single molecule is rationally designed to interact with two or more distinct biological targets. nih.govnih.gov This approach offers potential advantages in terms of improved efficacy, a more favorable pharmacokinetic profile, and reduced potential for drug-drug interactions compared to administering multiple separate drugs. nih.govdrugs.com

For H2 antagonists, this strategy is already being explored. For instance, researchers have synthesized hybrid compounds that combine H1 and H2 receptor antagonism in a single molecule. drugs.com Such a combination could be therapeutically advantageous for conditions where both receptors play a role, such as in premedication for anesthesia to counter histamine's cardiovascular and gastric effects. drugs.com

A study focused on creating these dual-action antagonists linked mepyramine-type H1 antagonist structures with H2 antagonist moieties like those found in roxatidine (B1205453) and tiotidine. drugs.com The resulting compounds showed varying degrees of potent antagonism at both receptors, demonstrating the feasibility of this approach. drugs.com

The table below summarizes key findings from the development of these dual-action compounds.

| Compound ID | H1R Antagonist Potency (pKB, Ileum) | H2R Antagonist Potency (pKB, Atrium) | H2R Antagonist Moiety |

| Compound 21 | High | Moderate | Roxatidine-type |

| Compound 25 | 8.05 | 7.73 | Tiotidine-type |

| Compound 32 | 8.61 | 6.61 | Tiotidine-type |

Data sourced from a study on cyanoguanidine derivatives as dual histamine receptor antagonists. drugs.com

Future work in this area could involve incorporating H2 antagonism with other targets relevant to gastrointestinal or inflammatory diseases, potentially leading to novel therapeutics with superior efficacy.

Application of Artificial Intelligence and Machine Learning in H2 Antagonist Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, making it faster, more precise, and more cost-effective. wikipedia.orgnih.gov These technologies can analyze vast and complex datasets to identify new drug targets, design novel molecules, and predict their properties and potential interactions. wikipedia.orgwikipedia.org

For H2 antagonists, AI and ML can be applied in several key areas:

Predicting Drug-Drug Interactions (DDIs): ML models can be trained on existing data to predict potential DDIs for new and existing H2 antagonists. nih.govnih.gov One such framework, HAINI, uses a molecule's chemical structure (in SMILES format) and its interaction with CYP450 enzymes to predict DDI types with high accuracy. nih.govnih.govdrugbank.com This is crucial for avoiding adverse events, especially as some H2 antagonists like cimetidine (B194882) are known inhibitors of CYP enzymes. nih.gov

Virtual Screening and de Novo Design: AI algorithms can screen massive virtual libraries of chemical compounds to identify those with a high probability of binding to the H2 receptor. wikipedia.orgwikipedia.org Furthermore, generative AI models can design entirely new molecules ("de novo") that are optimized for desired properties like high potency and low toxicity. nih.gov

Identifying Multi-Target Ligands: As discussed in the previous section, designing MTDLs is complex. ML models can assist in this process by identifying compounds that have bioactivity on multiple relevant targets simultaneously.

The use of AI in drug discovery is moving from a theoretical concept to a practical tool that can significantly accelerate the development of the next generation of H2 receptor antagonists and other therapeutics.

Development of Novel Chemical Probes for H2 Receptor Research

A deeper understanding of the (patho)physiological roles of the H2 receptor requires sophisticated research tools. Chemical probes—small molecules designed to bind to a specific receptor—are essential for these in vitro and in vivo studies. While classic H2 antagonists like Oxmetidine (B1206817) have helped delineate the receptor's function in gastric acid secretion, there is a need for a new generation of probes with enhanced properties. drugs.com

Future research should focus on developing probes with:

High Affinity and Selectivity: To ensure that the observed effects are due to interaction with the H2 receptor and not off-target effects.

Fluorescent or Radioactive Labels: Attaching a fluorescent tag or a radioisotope to an H2 antagonist allows for direct visualization and quantification of the receptors in tissues and cells. These labeled ligands are invaluable for a range of applications, including receptor binding assays and positron emission tomography (PET) imaging.

The development of such novel chemical probes will be instrumental in exploring the H2 receptor's role in other physiological processes beyond gastric acid secretion, such as its function in the central nervous system or the immune system, and in clarifying its distribution and density in various tissues.

Unexplored Biochemical Interactions of Oxmetidine (hydrochloride) Beyond H2 Receptor Antagonism (In Vitro)

While Oxmetidine was developed as a potent H2 receptor antagonist, its clinical development was halted due to observations of hepatotoxicity. This suggests that the compound may have biochemical interactions beyond its intended target. Exploring these off-target effects in a controlled in vitro setting is crucial for a complete understanding of the molecule's biological activity.

One significant in vitro finding is the dose- and time-dependent cytotoxicity of Oxmetidine in isolated rat hepatocytes. This finding establishes a direct toxic effect on liver cells, independent of its H2 receptor antagonism in the stomach.

Another critical area for in vitro investigation is the interaction of Oxmetidine with cytochrome P450 (CYP) enzymes. The H2 antagonist class is known for its potential to inhibit these crucial drug-metabolizing enzymes. nih.gov Cimetidine, for instance, is a known inhibitor of several CYP isozymes, leading to numerous drug-drug interactions. nih.gov In contrast, other antagonists like ranitidine (B14927) show much weaker inhibition.

The table below shows the comparative inhibitory effects of different H2 antagonists on key CYP enzymes in human liver microsomes.

| CYP Isozyme | Inhibitory Potency Ranking of H2 Antagonists |

| CYP1A2 | Cimetidine >> Ranitidine |

| CYP2D6 | Cimetidine >>> Ranitidine |

| CYP3A4/5 | Cimetidine >>> Ranitidine |

Data adapted from a comparative in vitro study.

Given that Oxmetidine is an analogue of cimetidine and undergoes first-pass metabolism, it is highly probable that it also interacts with the CYP450 system. drugs.com Detailed in vitro studies using human liver microsomes and recombinant CYP enzymes are needed to characterize which specific isoforms Oxmetidine inhibits and to what extent. nih.gov Such studies would provide a mechanistic basis for its observed hepatotoxicity and would be a critical step in evaluating the potential of any structurally related compounds in the future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.